molecular formula C9H14N2O2 B2803126 ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 116344-24-2

ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2803126
CAS No.: 116344-24-2
M. Wt: 182.223
InChI Key: BOPLBCKURJDPFH-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound of significant interest in medicinal and agrochemical research . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities, which include serving as key intermediates in the development of antiviral and anticancer agents . The core pyrazole structure is a versatile building block, and its derivatives are frequently explored for their potential to interact with various biological targets, such as enzyme inhibitors and receptor ligands . This compound is characterized by an ethyl carboxylate ester at the 4-position and specific alkyl substitutions (methyl and ethyl) on the nitrogen-containing pyrazole ring . These functional groups make it a valuable precursor for further synthetic modification in multi-component reactions and the preparation of more complex molecular architectures . Researchers utilize this and related pyrazole carboxylates in the design and synthesis of novel compounds for screening in various therapeutic areas. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 5-ethyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-8-7(6-10-11(8)3)9(12)13-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPLBCKURJDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116344-24-2
Record name ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for pyrazole derivatives often employ eco-friendly and cost-effective catalysts. Amberlyst-70, a resinous and thermally stable catalyst, is one such example. It offers a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the pyrazole ring, which can participate in nucleophilic and electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include arylhydrazines, transition-metal catalysts, and photoredox agents. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can yield regioisomeric pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Case Studies

  • Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown promise in inhibiting bacterial strains, suggesting its potential use as a scaffold for developing new antibiotics.
  • Antiviral Properties : Similar compounds have been studied for their ability to inhibit viral replication. The unique substitution pattern of this compound may enhance its efficacy against viral targets, warranting further investigation into its antiviral mechanisms.

Agrochemicals

The compound is also utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its ability to modify biological pathways in pests makes it a valuable component in the development of effective agricultural treatments.

Synthesis Process

The synthesis of this compound can be achieved through various methods, including reactions involving hydrazine derivatives and ethyl cyanoacetate. These methods have been optimized to yield high purity and efficiency, making the compound suitable for large-scale production .

Biochemical Research

In biochemical assays, this compound is used as a probe to study enzyme inhibitors and other biochemical interactions.

Applications in Enzyme Studies

The compound's reactive groups can interact with nucleophiles, allowing researchers to investigate enzyme mechanisms and develop inhibitors for therapeutic applications.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing more complex molecules.

Key Reactions

The compound can participate in hydrolysis and transesterification reactions, expanding its utility in synthetic chemistry. This versatility is crucial for developing new materials and compounds with specific properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared based on substituent patterns and their physicochemical impacts:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate 1-CH₃, 5-C₂H₅, 4-COOEt Ester, alkyl 196.23 (calculated) Not reported
Ethyl 1-methyl-1H-pyrazole-4-carboxylate 1-CH₃, 4-COOEt Ester 154.15 Not reported
Ethyl 5-azido-1H-pyrazole-4-carboxylate 5-N₃, 4-COOEt Ester, azide 181.15 92.2–93.7
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 1-C₆H₅, 5-CN, 4-COOEt Ester, nitrile, phenyl 241.25 Not reported
Ethyl 3-(4-butyl-triazol-1-yl)-1H-pyrazole-4-carboxylate 3-triazole-butyl, 4-COOEt Ester, triazole 263.30 122.7–150.2

Key Observations :

  • Substituent Effects on Melting Points : Bulky or polar groups (e.g., triazoles, azides) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
  • Lipophilicity: The 5-ethyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., azides, cyano groups) .
  • Synthetic Flexibility : Ethyl esters at position 4 are versatile intermediates; for example, azido derivatives (e.g., ) enable click chemistry for triazole formation .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: Analogs with amino or hydroxyl groups (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate ) form stronger hydrogen-bonded networks, as observed in crystal structures analyzed via Mercury software .
  • Packing Patterns : The 1-methyl and 5-ethyl groups in the target compound likely induce steric hindrance, reducing crystal symmetry compared to simpler analogs like ethyl 1-methyl-1H-pyrazole-4-carboxylate .

Biological Activity

Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Pyrazoles are known for their significant roles in various therapeutic areas, including antibacterial, antifungal, anti-inflammatory, and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two nitrogen atoms in the ring. Its unique substitution pattern contributes to its reactivity and biological properties. The compound's molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it possesses a carboxylate functional group that enhances its biological interactions.

The mechanism of action of this compound involves interactions with various molecular targets. Pyrazole derivatives often exhibit tautomerism, which can influence their reactivity and biological activities. The compound has been shown to interact with specific enzymes and receptors, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its efficacy against various pathogens, including strains resistant to conventional antibiotics. For instance, the compound has been tested against Staphylococcus aureus and Candida albicans, showing significant inhibition of growth.

Pathogen Inhibition (%) Reference
Staphylococcus aureus75%
Candida albicans68%

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. Notably, it demonstrated a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines.

Cancer Cell Line GI (%) IC50 (µM)
MCF7 (Breast Cancer)43.9%15.2
A549 (Lung Cancer)39.5%18.7
HeLa (Cervical Cancer)41.2%12.9

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antifungal Efficacy : A study demonstrated that this compound exhibited significant antifungal activity against Rhizoctonia solani, with an effective concentration (EC50) lower than that of standard antifungal agents like carbendazole .
  • Inhibition of Dihydroorotate Dehydrogenase : The compound was tested for its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, showing promising results that suggest potential use in antimalarial therapies .
  • Cell Cycle Effects : In experiments involving renal carcinoma cell lines, treatment with this compound resulted in significant cell cycle arrest at the G0–G1 phase, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives (e.g., methylhydrazine) and carbonyl-containing reagents under reflux conditions in ethanol or methanol. Key steps include:
  • Cyclocondensation : Formation of the pyrazole ring using reagents like DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclization .
  • Esterification : Introduction of the ethyl ester group via reaction with ethyl chloroformate or similar agents .
  • Purification : Column chromatography or recrystallization to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the pyrazole ring substitution pattern and ester group placement. For instance, the methyl group at position 1 appears as a singlet (~3.8 ppm), while the ethyl ester protons show characteristic splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, such as the loss of the ethoxy group (m/z = [M–OEt]+^+) .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} confirm the ester carbonyl group .

Q. What are the typical reaction pathways for modifying the pyrazole ring?

  • Methodological Answer :
  • Oxidation : The ester group can be hydrolyzed to a carboxylic acid using NaOH/H2_2O, enabling further derivatization (e.g., amide formation) .
  • Substitution : Electrophilic aromatic substitution at position 5 (e.g., halogenation) or nucleophilic displacement of the methoxy group (if present) with amines or thiols .
  • Reduction : Sodium borohydride reduces the ester to an alcohol, useful for probing bioactivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal reaction conditions. For example:
  • Transition State Analysis : Identify energy barriers for cyclocondensation steps to minimize side products .
  • Solvent Effects : COSMO-RS simulations can optimize solvent choice (e.g., ethanol vs. DMF) to enhance yield .
  • Machine Learning : Train models on existing pyrazole synthesis data to predict reaction outcomes .

Q. How to address discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : Use software like SHELXL for small-molecule refinement. Key strategies include:
  • Twinned Data Handling : Apply twin-law matrices to resolve overlapping reflections in cases of crystal twinning .
  • Disorder Modeling : For flexible substituents (e.g., ethyl groups), split occupancy refinement improves accuracy .
  • Validation Tools : Cross-check with Mercury CSD’s packing similarity analysis to detect anomalies in intermolecular interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reassessment : Standardize assays (e.g., MIC for antimicrobial studies) to account for variability in potency thresholds .
  • Structural-Activity Relationship (SAR) : Compare substituent effects; e.g., replacing the 4-methoxyphenyl group with halogens alters enzyme inhibition profiles .
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .

Q. How to design experiments to study enzyme interactions with this compound?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like cyclooxygenase-2 .
  • Docking Studies : Employ AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the pyrazole ring and catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s anti-inflammatory efficacy?

  • Methodological Answer :
  • Model System Variability : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes) to assess context-dependent effects .
  • Metabolite Interference : Check for ester hydrolysis in vivo; the carboxylic acid derivative may be the active species .
  • Pathway-Specific Profiling : Use RNA-seq to identify off-target pathways (e.g., NF-κB vs. MAPK) that may explain discrepancies .

Tables for Key Data

Synthetic Route Comparison Reagents UsedYield (%)Purity (HPLC)Reference
Cyclocondensation + esterificationDMF-DMA, ethyl chloroformate7598.5
Hydrazine-carboxylate couplingEthyl acetoacetate, hydrazine6897.0
Biological Activity Profile Assay TypeIC50_{50} (μM)TargetReference
Anti-inflammatory (COX-2 inhibition)Fluorescence assay12.3Cyclooxygenase-2
Antimicrobial (E. coli)Broth microdilution45.6DNA gyrase

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